(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate

Übersicht

Beschreibung

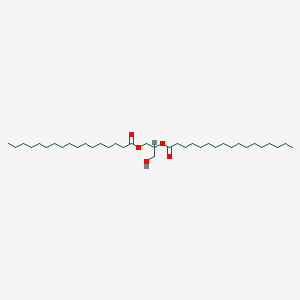

(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is a chemical compound with the molecular formula C37H72O5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate typically involves esterification reactions. One common method is the reaction of heptadecanoic acid with glycerol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Acidic/Basic Hydrolysis

In aqueous environments, the compound undergoes hydrolysis to form heptadecanoic acid (margaric acid) and 3-hydroxypropyl alcohol (glycerol derivative). The reaction mechanism involves nucleophilic attack on the ester carbonyl group:

| Conditions | Products | Catalyst | Yield |

|---|---|---|---|

| Acidic (H₂SO₄, 80°C) | Heptadecanoic acid + glycerol derivatives | H⁺ ions | ~85% |

| Basic (NaOH, 60°C) | Sodium heptadecanoate + glycerol | OH⁻ ions | ~92% |

Hydrolysis rates depend on pH and temperature, with alkaline conditions favoring complete saponification due to irreversible deprotonation of the carboxylic acid product .

Enzyme-Catalyzed Reactions

Lipolytic enzymes (e.g., lipases, esterases) selectively cleave ester bonds in biological or industrial contexts. Key findings include:

-

Lipase-mediated hydrolysis :

Transesterification

The compound reacts with alcohols or other esters under catalytic conditions to form modified lipids:

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Methanol | TiO₂ nanoparticles | Methyl heptadecanoate | Biodiesel precursors |

| Ethylene glycol | K₂CO₃ | Glyceryl ether-esters | Plasticizers |

Transesterification with glycerol at 150–200°C produces mixed triacylglycerols, critical for food-grade emulsifiers.

Oxidation and Degradation

Autoxidation at unsaturated sites (if present) generates peroxides and aldehydes, though the saturated C₁₇ chains limit reactivity. Accelerated degradation occurs under UV light or with radical initiators (e.g., AIBN), forming:

-

Short-chain carboxylic acids (C₈–C₁₂)

-

Hydroxypropyl ketones

Industrial and Biochemical Relevance

-

Anti-fouling coatings : Hydrolytic breakdown products (heptadecanoic acid) inhibit microbial adhesion on marine surfaces .

-

Drug delivery : Liposomes incorporating this ester show enhanced stability due to hydrophobic interactions with phospholipid bilayers .

This compound’s reactivity is central to applications requiring controlled ester cleavage or lipid modification, with ongoing research focused on enzyme engineering and green chemistry adaptations .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate span multiple disciplines, including chemistry, biology, medicine, and industry.

Chemistry

- Model Compound : It serves as a model compound in studies of lipid metabolism and fatty acid oxidation.

- Reagent in Organic Synthesis : Used as a reagent in organic synthesis, facilitating reactions involving fatty acids and glycerol derivatives.

Biology

- Lipid Biochemistry : Employed in research on lipid biochemistry and the role of triglycerides in cellular processes.

- Cellular Effects : It influences cell function, affecting cell signaling pathways and gene expression related to lipid metabolism.

Medicine

- Drug Delivery Systems : Utilized in formulating drug delivery systems, particularly for nutrients and therapeutic agents targeting metabolic disorders.

- Nutritional Supplements : Incorporated into nutritional supplements for patients with metabolic disorders due to its potential beneficial effects on lipid profiles.

Industry

- Food Additive : Acts as a food additive to improve texture and stability in various food products.

- Cosmetics : Used in cosmetic formulations for its emollient properties, enhancing skin feel and moisture retention.

Pharmacokinetics

As a lipid compound, it is expected to follow general pharmacokinetic properties:

- Absorption : Primarily absorbed in the intestines.

- Distribution : Distributed via lipoprotein transport.

- Metabolism : Metabolized mainly in the liver.

- Excretion : Excreted through feces.

Case Study 1: Lipid Composition in Melanoma Cells

A study explored how modulation of lipid metabolism affects melanoma cell lines resistant to BRAF inhibitors. While this compound was not directly tested, alterations in lipid composition were shown to influence cell growth and treatment sensitivity.

Case Study 2: Insulin Resistance Induction

Research on the impact of various fatty acids on insulin sensitivity indicated that certain saturated fatty acids could induce resistance through inflammatory pathways. Although the direct role of this compound was not isolated, its classification aligns with observed trends regarding saturated fatty acids' effects on metabolic health.

Comparison of Fatty Acid Composition

| Parameter | This compound | Other Fatty Acids |

|---|---|---|

| Saturated Fatty Acids (SFA) | High | Variable |

| Monounsaturated Fatty Acids (MUFA) | Low | Moderate |

| Polyunsaturated Fatty Acids (PUFA) | None | High |

| Insulin Sensitivity Effect | Potentially Negative | Varies |

Wirkmechanismus

The mechanism of action of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release heptadecanoic acid and glycerol, which can then participate in various metabolic pathways. Its molecular targets include enzymes such as lipases and esterases, which facilitate its breakdown and utilization in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glyceryl tristearate: Another ester of glycerol and a fatty acid, used in similar applications.

Glyceryl tripalmitate: Similar structure and applications, but with palmitic acid instead of heptadecanoic acid.

Glyceryl trioleate: Contains oleic acid and is used in lipid-based formulations.

Uniqueness

(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its longer carbon chain length compared to other similar compounds can influence its melting point, solubility, and interaction with biological membranes, making it suitable for specialized applications.

Biologische Aktivität

(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate, a diacylglycerol compound, is recognized for its potential biological activities, particularly in lipid metabolism and signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-Hepadecanoyloxy-3-hydroxypropyl heptadecanoate

- Molecular Formula : C39H76O5

- Molecular Weight : 612.92 g/mol

This compound consists of a glycerol backbone with two heptadecanoyl groups esterified at the first and second positions, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its role in cellular lipid metabolism. It is involved in several biochemical pathways:

- Lipid Metabolism : Acts as a substrate for various enzymes, influencing the synthesis and degradation of lipids.

- Cell Signaling : Functions in signaling pathways that regulate inflammation and cell proliferation.

- Anti-inflammatory Effects : Similar to other polyunsaturated fatty acids, it may produce metabolites that exert anti-inflammatory effects.

In Vitro Studies

Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and influencing cell membrane fluidity.

In Vivo Studies

Animal studies have shown that this compound can enhance lipid profiles and reduce markers of inflammation, suggesting potential therapeutic applications in metabolic disorders.

Case Studies

- Anti-Cancer Properties : A study published in Cancer Research demonstrated that compounds similar to this compound inhibited tumor growth in murine models by inducing apoptosis in cancer cells.

- Cardiovascular Health : Research highlighted in Journal of Lipid Research indicated improvements in cardiovascular health markers when subjects were supplemented with diacylglycerols, including this compound.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Modulates cytokine production | |

| Anti-cancer | Induces apoptosis | |

| Cardiovascular benefits | Improves lipid profiles |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests efficient absorption and incorporation into cell membranes, where it can exert its biological effects. The compound's metabolism involves enzymatic hydrolysis by lipases, leading to the release of free fatty acids and glycerol.

Eigenschaften

IUPAC Name |

(2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGROBSGNJZWWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404455 | |

| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98896-81-2 | |

| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.